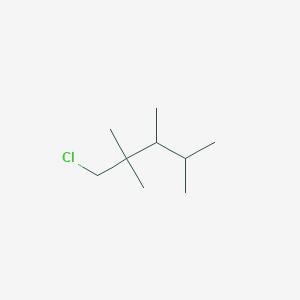

1-Chloro-2,2,3,4-tetramethylpentane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19Cl |

|---|---|

Molecular Weight |

162.70 g/mol |

IUPAC Name |

1-chloro-2,2,3,4-tetramethylpentane |

InChI |

InChI=1S/C9H19Cl/c1-7(2)8(3)9(4,5)6-10/h7-8H,6H2,1-5H3 |

InChI Key |

QHZDQQMXRONGBE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)C(C)(C)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Strategies for 1 Chloro 2,2,3,4 Tetramethylpentane

Investigation of Established Chlorination Pathways and their Applicability

Traditional methods for the chlorination of alkanes provide a foundational understanding of the synthesis of chloroalkanes. However, their application to a structurally complex molecule like 2,2,3,4-tetramethylpentane (B72125) requires careful consideration of selectivity.

Free Radical Chlorination Methodologies and Selectivity Studies

Free radical chlorination is a classic method for the halogenation of alkanes, typically initiated by ultraviolet (UV) light or heat. savemyexams.combyjus.com The reaction proceeds through a chain mechanism involving three key stages: initiation, propagation, and termination. byjus.comsavemyexams.com

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). savemyexams.comsavemyexams.com

Propagation: A chlorine radical then abstracts a hydrogen atom from the alkane (in this case, 2,2,3,4-tetramethylpentane), forming hydrogen chloride (HCl) and an alkyl radical. This alkyl radical subsequently reacts with another chlorine molecule to yield the chlorinated alkane and a new chlorine radical, which continues the chain reaction. byjus.com

Termination: The reaction ceases when two radicals combine. savemyexams.com

A significant drawback of free radical halogenation is its frequent lack of selectivity, often resulting in a mixture of isomeric monochlorinated and polychlorinated products. ncert.nic.inmasterorganicchemistry.com The distribution of these products is determined by the number of each type of hydrogen atom in the parent alkane and the relative rate of abstraction for each type of hydrogen. For chlorination, the relative reactivity of hydrogen atoms follows the order: tertiary (3°) > secondary (2°) > primary (1°).

In the case of the precursor, 2,2,3,4-tetramethylpentane, there are several distinct types of hydrogen atoms, which would lead to a mixture of monochlorinated products. The primary C-H bonds are found on the five methyl groups, the secondary C-H bond is at the C3 position, and the tertiary C-H bond is at the C4 position. The desired product, 1-Chloro-2,2,3,4-tetramethylpentane, arises from the chlorination at one of the primary carbons. However, due to the presence of more reactive secondary and tertiary C-H bonds, achieving high selectivity for the primary chloride via this method is challenging.

Table 1: Analysis of C-H Bonds in 2,2,3,4-tetramethylpentane for Free Radical Chlorination

| Carbon Position | C-H Bond Type | Number of Hydrogens | Potential Monochloro Product |

| C1 | Primary (1°) | 3 | This compound |

| C2-methyl (x2) | Primary (1°) | 6 | This compound |

| C3-methyl | Primary (1°) | 3 | 3-(Chloromethyl)-2,2,4-trimethylpentane |

| C3 | Secondary (2°) | 1 | 3-Chloro-2,2,3,4-tetramethylpentane |

| C4-methyl | Primary (1°) | 3 | 4-(Chloromethyl)-2,2,3-trimethylpentane |

| C4 | Tertiary (3°) | 1 | 4-Chloro-2,2,3,4-tetramethylpentane |

| C5 | Primary (1°) | 3 | This compound (same as C1) |

Note: This table is illustrative of the potential isomers based on the structure of 2,2,3,4-tetramethylpentane.

Electrophilic and Nucleophilic Halogenation Approaches to the Pentane (B18724) Scaffold

Direct electrophilic chlorination of alkanes is generally not a feasible synthetic route due to the low reactivity of C-H bonds toward electrophiles. Alkanes lack the high-density electron regions that are susceptible to electrophilic attack.

Conversely, nucleophilic halogenation provides a more controlled and widely applicable strategy for the synthesis of specific alkyl halides. This approach typically involves the conversion of an alcohol precursor into the corresponding chloroalkane. For the synthesis of this compound, the precursor would be 2,2,3,4-tetramethylpentan-1-ol. The hydroxyl group of the alcohol is a poor leaving group, so it must first be protonated or converted into a better leaving group.

Common reagents for this transformation include:

Thionyl chloride (SOCl₂): This reagent is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired alkyl chloride. ncert.nic.in

Phosphorus halides: Reagents such as phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) are also effective for converting alcohols to alkyl chlorides. ncert.nic.inyoutube.com

Concentrated hydrochloric acid: The reaction of primary alcohols with concentrated HCl is often slow but can be facilitated by the use of aprotic solvents or catalysts. cdnsciencepub.comcdnsciencepub.com

This nucleophilic substitution pathway offers significantly higher regioselectivity compared to free radical chlorination, as the C-Cl bond is formed specifically at the carbon that was bonded to the hydroxyl group.

Development of Novel and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign and sustainable.

Green Chemistry Principles in Chlorinated Pentane Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. yale.edu When applied to the synthesis of this compound, these principles suggest several areas for improvement over traditional methods:

Prevention: Designing syntheses to prevent waste is preferable to treating waste after it has been created. yale.edu For instance, developing highly selective reactions that minimize the formation of isomeric byproducts aligns with this principle.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Nucleophilic substitution reactions, such as the conversion of an alcohol to an alkyl chloride, can have higher atom economy than free radical halogenation, which produces stoichiometric amounts of HCl.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled. yale.edu

Catalytic Routes for Selective C-Cl Bond Formation

A key area of research in modern organic synthesis is the development of catalytic methods for the direct and selective functionalization of C-H bonds. Transition-metal catalysis, in particular, has shown promise for the selective chlorination of alkanes. For example, manganese porphyrin complexes have been investigated as catalysts for selective C-H chlorination. researchgate.net Such catalytic systems could potentially offer a more direct and selective route to this compound from its parent alkane, overcoming the selectivity issues of traditional free radical chlorination. The development of catalysts that can differentiate between the various primary, secondary, and tertiary C-H bonds in 2,2,3,4-tetramethylpentane would be a significant advancement.

Exploration of Precursor Derivatization and Transformation

The most reliable and selective laboratory-scale synthesis of this compound would likely involve the derivatization of a suitable precursor. As previously mentioned, the conversion of 2,2,3,4-tetramethylpentan-1-ol to the target chloride is a prime example of this strategy. This method avoids the formation of isomers inherent in the direct chlorination of the parent alkane. A variety of reagents can effect this transformation, each with its own advantages and disadvantages in terms of reaction conditions, functional group tolerance, and stereochemical outcome.

Table 2: Common Reagents for the Conversion of Primary Alcohols to Primary Alkyl Chlorides

| Reagent(s) | Byproducts | Typical Conditions |

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Often with a base like pyridine; mild conditions |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Can be vigorous; suitable for various alcohol types |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Requires stoichiometric control; 3 moles of alcohol per mole of PCl₃ |

| Concentrated HCl | H₂O | Often requires heat or a catalyst (e.g., ZnCl₂) |

| Triphenylphosphine (PPh₃) and CCl₄ | Ph₃PO, CHCl₃ | Appel reaction; mild conditions |

| Oxalyl Chloride or Phosgene | CO, CO₂, HCl | Highly reactive and toxic; used for specific applications |

This precursor derivatization approach offers a high degree of control and is generally the preferred method for the unambiguous synthesis of a specific, structurally complex alkyl chloride like this compound.

Regioselective and Stereoselective Synthesis of this compound and its Stereoisomers

The synthesis of halogenated alkanes, particularly those with high steric hindrance and specific stereochemistry like this compound, presents significant challenges in modern organic chemistry. Achieving control over the precise placement of the chlorine atom (regioselectivity) and the three-dimensional arrangement of the atoms (stereoselectivity) requires sophisticated synthetic strategies. The highly branched structure of the 2,2,3,4-tetramethylpentane scaffold, which contains two stereocenters at the C3 and C4 positions, necessitates careful consideration of reaction mechanisms and conditions to avoid the formation of undesired isomers.

Strategies for Controlling Chlorine Atom Placement

The primary challenge in synthesizing this compound is directing the chlorination to the sterically accessible but less reactive primary C1 carbon, while avoiding reaction at the more reactive tertiary (C3, C4) and other primary positions (C5 and the methyl groups at C2, C3, and C4).

One of the most common methods for chlorinating alkanes is free-radical halogenation . However, this method is notoriously unselective for complex alkanes. wikipedia.org The reaction proceeds via a radical chain mechanism where a chlorine radical abstracts a hydrogen atom from the alkane, followed by the reaction of the resulting alkyl radical with Cl₂. The selectivity is dictated by the statistical probability of hydrogen abstraction and the relative stability of the resulting alkyl radical (tertiary > secondary > primary). masterorganicchemistry.comucalgary.ca

For 2,2,3,4-tetramethylpentane, there are multiple types of hydrogen atoms, leading to a mixture of monochlorinated products. The relative reactivity for chlorination is approximately 5:4:1 for tertiary, secondary, and primary C-H bonds, respectively. masterorganicchemistry.com This inherent reactivity profile makes the selective formation of the 1-chloro isomer via free-radical chlorination highly inefficient, as abstraction of the tertiary hydrogens at C3 and C4 is favored.

Table 1: Predicted Product Distribution for Free-Radical Monochlorination of 2,2,3,4-Tetramethylpentane

| Product Name | Position of Chlorination | Type of C-H Bond | Number of Hydrogens | Relative Reactivity | Calculated % Yield (Hypothetical) |

| This compound | C1 | Primary | 3 | 1 | ~5.8% |

| 3-Chloro-2,2,3,4-tetramethylpentane | C3 | Tertiary | 1 | 5 | ~9.6% |

| 4-Chloro-2,2,3,4-tetramethylpentane | C4 | Tertiary | 1 | 5 | ~9.6% |

| 1-Chloro-2,3,4,4-tetramethylpentane* | C5 | Primary | 3 | 1 | ~5.8% |

| Other Primary Chlorides** | C2, C3, C4 methyls | Primary | 12 | 1 | ~69.2% |

Note: This is a constitutional isomer of the target compound. **Note: These products result from chlorination at the various other methyl groups.

A more regioselective approach involves the hydrochlorination of a suitable alkene precursor . To generate this compound, the logical precursor would be 2,2,3,4-tetramethylpent-1-ene . The addition of hydrogen chloride (HCl) across the double bond of this alkene could theoretically yield the desired product. However, standard electrophilic addition of HCl to unsymmetrical alkenes follows Markovnikov's rule , which predicts that the proton will add to the carbon atom that has more hydrogen atoms, and the chloride will add to the more substituted carbon, forming a more stable carbocation intermediate. wikipedia.orgpressbooks.pub In this case, Markovnikov addition would lead to the undesired 2-chloro-2,2,3,4-tetramethylpentane.

To achieve the desired anti-Markovnikov addition, alternative methods are required. While radical-initiated anti-Markovnikov addition is highly effective for HBr in the presence of peroxides, it is not a synthetically useful method for HCl. wikipedia.orgorganicchemistrytutor.com Modern approaches to achieve anti-Markovnikov hydrochlorination of unactivated alkenes are an active area of research and often involve specialized catalytic systems, such as combined acid catalysts, which may offer a viable, though unproven, route for this specific substrate. nih.gov

Another plausible regioselective strategy is the conversion of a precursor alcohol, such as 2,2,3,4-tetramethylpentan-1-ol . This alcohol could be synthesized with high regioselectivity via hydroboration-oxidation of 2,2,3,4-tetramethylpent-1-ene. The resulting primary alcohol can then be converted to the corresponding primary alkyl chloride using reagents like thionyl chloride (SOCl₂) or Appel reaction conditions (PPh₃, CCl₄), which typically proceed with high fidelity at the primary carbon center.

Chiral Induction and Enantioselective Synthesis (if applicable)

The parent alkane scaffold, 2,2,3,4-tetramethylpentane, possesses two stereogenic centers at C3 and C4. Consequently, this compound can exist as multiple stereoisomers (enantiomers and diastereomers). The synthesis of a single, specific stereoisomer is a significant challenge that requires stereocontrol.

Applicability: Enantioselective synthesis is highly applicable as the target molecule is chiral. A synthesis starting from achiral precursors without a chiral influence would result in a racemic mixture of all possible diastereomers.

Strategies for Stereocontrol:

Chiral Pool Synthesis: This approach utilizes a starting material that is already enantiomerically pure. For instance, if a specific stereoisomer of 2,2,3,4-tetramethylpentan-1-ol, such as (3R,4S)-2,2,3,4-tetramethylpentan-1-ol, were available from a natural source or prior asymmetric synthesis, its conversion to the corresponding 1-chloro derivative would proceed without affecting the existing stereocenters. The choice of chlorinating agent can influence the stereochemical outcome at a chiral carbon, but since the reaction is at a non-stereogenic primary center, the integrity of the C3 and C4 centers would be preserved. masterorganicchemistry.com

Substrate-Controlled Synthesis with Chiral Auxiliaries: When constructing the carbon skeleton itself, a chiral auxiliary can be temporarily attached to the molecule to direct subsequent reactions in a diastereoselective manner. wikipedia.orgsigmaaldrich.com For example, an Evans oxazolidinone auxiliary could be used to perform a diastereoselective alkylation to construct one of the stereocenters (C3 or C4) with a high degree of control over the relative and absolute stereochemistry. After the key stereocenter is set, the auxiliary is removed, and the synthesis is carried forward to the final chlorinated product. This method is one of the most reliable for establishing stereochemistry in complex acyclic systems. nih.gov

Table 2: Illustrative Diastereoselectivity in a Hypothetical Chiral Auxiliary-Mediated Alkylation to Form a Precursor to (3R,4R)-2,2,3,4-Tetramethylpentane

| Chiral Auxiliary | Electrophile | Reaction Type | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

| (S)-4-Benzyl-2-oxazolidinone | Isopropyl iodide | Enolate Alkylation | THF | -78 | > 95:5 |

| (R)-4-Phenyl-2-oxazolidinone | Isopropyl iodide | Enolate Alkylation | THF | -78 | > 95:5 |

This table represents typical outcomes for diastereoselective alkylations using Evans auxiliaries to illustrate the principle of chiral induction.

Catalytic Asymmetric Synthesis: This advanced strategy employs a chiral catalyst to transform a prochiral substrate into a chiral product with high enantioselectivity. While direct catalytic asymmetric C-H chlorination of a precursor like 2,2,4-trimethylpentane at the C3 position would be a formidable challenge, it is conceivable to build the chiral centers using established catalytic asymmetric reactions. For example, an asymmetric hydroformylation could be used to construct a quaternary stereocenter, a known challenge in synthesis. rsc.org Similarly, enantioselective chlorination reactions, often catalyzed by chiral amines or isothioureas, have been developed for specific substrates like aldehydes and esters, showcasing the potential for catalyst-controlled stereoselective C-Cl bond formation. nih.govorganic-chemistry.orgrsc.org Applying such a method to a highly hindered, non-activated substrate like a derivative of 2,2,3,4-tetramethylpentane remains a frontier in the field.

Mechanistic Investigations of Chemical Transformations Involving 1 Chloro 2,2,3,4 Tetramethylpentane

Detailed Studies of Free Radical Reaction Mechanisms

Free radical reactions, particularly halogenation, are a common class of transformations for alkanes. The reaction of 2,2,3,4-tetramethylpentane (B72125), a close structural isomer of the parent alkane of the title compound, with chlorine in the presence of light provides a strong model for understanding the free radical chlorination that would lead to 1-chloro-2,2,3,4-tetramethylpentane. chegg.comdocbrown.infochemguide.co.uk These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. chemguide.co.ukyoutube.comlumenlearning.com

Radical Initiation, Propagation, and Termination Steps

The free radical chlorination process is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to ultraviolet (UV) light or heat. chemguide.co.uk This initiation step generates the highly reactive species necessary to start the chain reaction.

Initiation: Cl₂ + UV light → 2 Cl•

Once formed, a chlorine radical abstracts a hydrogen atom from the alkane, in this case, 2,2,3,4-tetramethylpentane, to form a hydrogen chloride molecule (HCl) and an alkyl radical. This is the first propagation step. The resulting alkyl radical then reacts with another chlorine molecule to produce the chlorinated alkane and a new chlorine radical, which can continue the chain. This is the second propagation step. youtube.com

Propagation: R-H + Cl• → R• + HCl R• + Cl₂ → R-Cl + Cl•

The chain reaction is concluded through termination steps, where two radical species combine to form a stable, non-radical product. youtube.com

Termination: Cl• + Cl• → Cl₂ R• + Cl• → R-Cl R• + R• → R-R

Influence of Steric Hindrance on Radical Stability and Reactivity

The structure of the alkane influences the position of halogenation. The stability of the resulting alkyl radical is a key factor, with tertiary radicals being more stable than secondary, which are more stable than primary radicals. However, in the case of highly hindered molecules like 2,2,3,4-tetramethylpentane, steric factors also play a significant role in determining the product distribution. The accessibility of the hydrogen atoms to the chlorine radical can influence the site of abstraction. reddit.com

For 2,2,3,4-tetramethylpentane, there are primary, secondary, and tertiary hydrogens. While abstraction of a tertiary hydrogen would lead to the most stable radical, the steric bulk surrounding this position may hinder the approach of the chlorine radical. This can lead to a higher proportion of substitution at less hindered, but also less stable, primary and secondary positions than might be predicted based on radical stability alone.

Elucidation of Nucleophilic Substitution Pathways

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, the chloride ion, by a nucleophile. The highly branched structure of this compound, where the chlorine is attached to a primary carbon that is beta to a quaternary center and adjacent to a tertiary center, presents significant steric hindrance, which is a dominant factor in determining the reaction mechanism. nih.govlibretexts.org

SN1 vs. SN2 Mechanistic Preference in Highly Branched Systems

The SN2 (bimolecular nucleophilic substitution) mechanism involves a backside attack by the nucleophile on the carbon bearing the leaving group. masterorganicchemistry.com This pathway is severely hindered in this compound due to the bulky alkyl groups surrounding the electrophilic carbon. libretexts.org Therefore, the SN2 mechanism is highly unlikely to occur.

The SN1 (unimolecular nucleophilic substitution) mechanism proceeds through a carbocation intermediate. masterorganicchemistry.comyoutube.com In the case of this compound, the initial carbocation formed upon departure of the chloride ion would be a primary carbocation. Primary carbocations are generally unstable. lumenlearning.com However, due to the highly substituted nature of the adjacent carbons, this primary carbocation would be prone to rearrangement via a hydride or methyl shift to form a more stable tertiary carbocation. youtube.comyoutube.com This rearranged tertiary carbocation can then be attacked by a nucleophile.

Table 1: Factors Favoring SN1 vs. SN2 Mechanisms

| Factor | SN1 | SN2 | Relevance to this compound |

| Substrate | Tertiary > Secondary | Primary > Secondary | The primary halide structure with extreme steric hindrance disfavors SN2. Potential for rearrangement to a tertiary carbocation favors SN1. youtube.com |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | Weak nucleophiles are required for SN1 to be the dominant pathway. |

| Solvent | Polar Protic (e.g., H₂O, EtOH) | Polar Aprotic (e.g., Acetone (B3395972), DMSO) | Polar protic solvents stabilize the carbocation intermediate, favoring SN1. |

| Leaving Group | Good leaving group required | Good leaving group required | Chloride is a reasonably good leaving group. |

Analysis of Elimination Reaction Mechanisms (E1/E2)

Elimination reactions, which result in the formation of an alkene, are often in competition with nucleophilic substitution reactions. lumenlearning.com The two primary mechanisms for elimination are E1 (unimolecular) and E2 (bimolecular).

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta) to the leaving group, and the leaving group departs simultaneously. lumenlearning.com This mechanism is favored by strong, bulky bases. youtube.com For this compound, the steric hindrance that disfavors the SN2 reaction also makes the E2 pathway a more likely competitor, especially with a strong, sterically hindered base like potassium tert-butoxide. msu.edu The base would abstract a proton from either the C2 or C3 position.

The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction. libretexts.orgyoutube.comyoutube.com After the carbocation is formed (and potentially rearranges), a weak base (which can be the solvent) removes a beta-proton to form the double bond. libretexts.org E1 reactions are favored by the same conditions as SN1 reactions: a substrate that forms a stable carbocation, a weak base, and a polar protic solvent. lumenlearning.comyoutube.com

Given the structure of this compound, elimination reactions are highly probable, especially under conditions that favor carbocation formation or when a strong, non-nucleophilic base is used. The competition between substitution and elimination will depend on the specific reaction conditions, particularly the nature of the base/nucleophile. youtube.com

Table 3: Predicting the Major Pathway: Substitution vs. Elimination

| Reagent/Condition | Nucleophile/Base Strength | Expected Major Product(s) for this compound |

| H₂O, heat | Weak Nucleophile, Weak Base | SN1 (rearranged alcohol) and E1 (rearranged alkenes) |

| CH₃OH, heat | Weak Nucleophile, Weak Base | SN1 (rearranged ether) and E1 (rearranged alkenes) |

| NaI in Acetone | Strong Nucleophile, Weak Base | Very slow reaction, likely no significant SN2 or E2 |

| KOC(CH₃)₃ (Potassium tert-butoxide) | Strong, Sterically Hindered Base | E2 (alkenes) |

| NaOH | Strong Base, Strong Nucleophile | Mixture of E2 and potentially some SN1/E1 products due to steric hindrance disfavoring SN2. |

Competition Between Substitution and Elimination Processes

The reaction of this compound with a nucleophile or base can theoretically proceed through substitution (S_N1 and S_N2) or elimination (E1 and E2) pathways. The structure of the alkyl halide and the nature of the reagent are critical in determining the predominant mechanism.

This compound is a primary alkyl halide, a class of compounds that typically favors the S_N2 mechanism with good nucleophiles. However, the substrate is exceptionally sterically hindered due to the presence of a quaternary carbon at the C2 position, which is adjacent to the carbon bearing the chlorine atom. This steric bulk significantly impedes the backside attack required for an S_N2 reaction. researchgate.net Consequently, the S_N2 pathway is expected to be extremely slow or non-existent.

Elimination reactions, particularly the E2 mechanism, are also influenced by steric factors. The E2 reaction requires a base to abstract a proton from a carbon adjacent (beta) to the leaving group. In this compound, the only beta-protons are on the C3 carbon. While the primary nature of the halide might suggest a propensity for substitution, the severe steric hindrance around the alpha-carbon makes the beta-protons on the C3 carbon relatively more accessible to a base, especially a sterically hindered one. chemistrysteps.commasterorganicchemistry.com

Unimolecular pathways (S_N1 and E1) proceed through a carbocation intermediate. The formation of a primary carbocation from this compound is highly unfavorable due to its instability. However, if conditions are strongly ionizing and a weak nucleophile/base is used, a carbocation could potentially form, which would then be susceptible to rapid rearrangement to a more stable tertiary carbocation. libretexts.orgmasterorganicchemistry.com This rearranged carbocation could then lead to a mixture of substitution and elimination products. libretexts.org

The competition between these pathways is summarized in the table below:

| Reagent Type | Expected Major Pathway(s) | Rationale |

| Strong, non-bulky nucleophile/base (e.g., NaOCH₃) | E2 | Severe steric hindrance at the alpha-carbon disfavors S_N2. The strong base will favor the bimolecular elimination pathway. youtube.com |

| Strong, bulky base (e.g., KOC(CH₃)₃) | E2 | The bulky base will act almost exclusively as a base rather than a nucleophile, strongly favoring elimination. Steric hindrance of the base will influence regioselectivity. masterorganicchemistry.comorgosolver.com |

| Weak nucleophile/weak base (e.g., H₂O, CH₃OH) in a polar protic solvent | S_N1/E1 (with rearrangement) | Solvolysis conditions could promote the formation of a primary carbocation, which would immediately rearrange to a more stable tertiary carbocation before reacting to give substitution and elimination products. libretexts.orgmasterorganicchemistry.com |

Regioselectivity and Stereoselectivity in Alkene Formation

Elimination reactions of this compound can potentially yield two constitutional isomers: 2,3,4,4-tetramethyl-1-pentene and 2,3,4,4-tetramethyl-2-pentene. The regiochemical outcome is governed by the nature of the base and the structure of the substrate, with Zaitsev's and Hofmann's rules providing a predictive framework.

Regioselectivity:

Zaitsev's Rule: Predicts the formation of the more substituted (and generally more stable) alkene. In this case, that would be 2,3,4,4-tetramethyl-2-pentene. This outcome is typically favored with small, strong bases like sodium ethoxide. youtube.com

Hofmann's Rule: Predicts the formation of the less substituted alkene, which is 2,3,4,4-tetramethyl-1-pentene. This is often the major product when a sterically hindered base, such as potassium tert-butoxide, is used. The bulky base has more difficulty accessing the internal beta-hydrogen on the C3 carbon and preferentially abstracts a proton from the less hindered methyl group on C3. chemistrysteps.comorgosolver.comlibretexts.org

Given the steric hindrance inherent in the substrate, even a non-bulky base might show a preference for the Hofmann product.

Stereoselectivity:

The E2 reaction requires a specific spatial arrangement of the beta-hydrogen and the leaving group, known as an anti-periplanar conformation. libretexts.org For the formation of 2,3,4,4-tetramethyl-2-pentene, the molecule would need to adopt a conformation where the hydrogen on C3 and the chlorine on C1 are in an anti-periplanar arrangement. Due to free rotation around the C2-C3 single bond, this conformation is accessible. If the resulting alkene has geometric isomers (E/Z), the more stable trans (E) isomer is generally favored. libretexts.org In the case of 2,3,4,4-tetramethyl-2-pentene, the double bond is trisubstituted, and the potential for E/Z isomerism exists. The relative energies of the transition states leading to the E and Z isomers would determine the stereochemical outcome, with the isomer having fewer steric clashes being favored.

The predicted elimination products are detailed in the table below:

| Base | Predicted Major Alkene | Governing Rule |

| Sodium Ethoxide (NaOEt) | 2,3,4,4-tetramethyl-2-pentene | Zaitsev |

| Potassium tert-Butoxide (KOtBu) | 2,3,4,4-tetramethyl-1-pentene | Hofmann |

Rearrangement Processes and Isomerization Kinetics

Carbocation Rearrangements in Acid-Catalyzed Reactions

Under acidic conditions, such as solvolysis in a protic solvent, this compound can ionize to form a primary carbocation. This carbocation is highly unstable and will rapidly rearrange to a more stable carbocation via a 1,2-hydride or 1,2-alkyl shift. quora.comlibretexts.org

The initial primary carbocation, 2,2,3,4-tetramethylpentyl cation, has an adjacent tertiary carbon (C3) bearing a hydrogen atom. A 1,2-hydride shift from C3 to C2 would result in a more stable tertiary carbocation (2,2,4,4-tetramethyl-3-pentyl cation). This is a very fast and energetically favorable process. youtube.comkhanacademy.org

Alternatively, a 1,2-methyl shift from the quaternary C2 to C1 could occur, also leading to a tertiary carbocation. However, hydride shifts are generally faster than alkyl shifts. Once the more stable tertiary carbocation is formed, it can be trapped by a nucleophile to give a substitution product or lose a proton to form an alkene (E1).

The potential rearrangement pathways are outlined below:

The kinetics of these isomerization processes are typically very fast, with the rate-determining step being the initial formation of the carbocation. The product distribution would then depend on the relative rates of nucleophilic attack and deprotonation of the rearranged carbocation.

Radical Rearrangements and Skeletal Reorganizations

While carbocation rearrangements are common, radical rearrangements, particularly 1,2-shifts of hydrogen or alkyl groups, are much less frequent. libretexts.org Free radical reactions involving this compound could be initiated, for example, by UV light in the presence of a radical initiator.

If a 2,2,3,4-tetramethylpentyl radical is formed (e.g., by abstraction of the chlorine atom), it is unlikely to undergo a simple 1,2-hydride or 1,2-methyl shift to a more stable radical position. libretexts.org However, other types of radical rearrangements, such as those involving cyclization followed by ring-opening, can lead to skeletal reorganizations, though these are more common in specific structural contexts not immediately present in this acyclic system.

The most likely fate of the initially formed primary radical would be abstraction of a hydrogen atom from a suitable donor or reaction with another radical in a termination step. Skeletal isomerization of alkanes can occur under catalytic conditions at high temperatures, often involving radical or ionic intermediates on catalyst surfaces, leading to a complex mixture of branched isomers. researchgate.netthieme-connect.de However, simple homolytic cleavage and subsequent rearrangement of the isolated 2,2,3,4-tetramethylpentyl radical in solution is not a prominent pathway.

Computational and Theoretical Chemistry Studies of 1 Chloro 2,2,3,4 Tetramethylpentane

Conformational Analysis and Energetics using Quantum Chemical Methods

The presence of multiple methyl groups in 1-Chloro-2,2,3,4-tetramethylpentane leads to a complex conformational landscape. Quantum chemical methods are indispensable for navigating this landscape to identify stable conformers and the energy barriers between them.

The potential energy surface (PES) of this compound is characterized by numerous local minima, each corresponding to a stable conformation. Computational chemists employ systematic or stochastic conformational search algorithms to map out this surface. These methods, often based on molecular mechanics initially and refined with density functional theory (DFT) or other quantum mechanical approaches, can identify the geometries of the most stable conformers.

For this compound, the most significant conformational degrees of freedom involve the rotation around the C1-C2, C2-C3, and C3-C4 bonds. The bulky tert-butyl group at C2 and the adjacent methyl groups create significant steric hindrance, which heavily influences the preferred spatial arrangements. The lowest energy conformations would be those that minimize the repulsive van der Waals interactions between these bulky groups. It is anticipated that staggered conformations will be significantly favored over eclipsed ones.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (Cl-C1-C2-C3) | Relative Energy (kcal/mol) |

| A | 180° (anti-periplanar) | 0.00 |

| B | 60° (gauche) | 1.5 |

| C | -60° (gauche) | 1.5 |

Note: This table is illustrative and represents a simplified model focusing on a single dihedral angle. A full analysis would involve multiple dihedral angles.

The energy barriers to rotation around the carbon-carbon single bonds define the accessibility of different conformations and the rates of interconversion between them. These torsional barriers can be calculated by performing a series of constrained geometry optimizations where a specific dihedral angle is systematically varied.

In this compound, the rotation around the C2-C3 bond is expected to have a particularly high barrier due to the steric clash between the tert-butyl group at C2 and the methyl groups at C3 and C4. The transition states for these rotations correspond to eclipsed conformations where the bulky substituents are in close proximity. The heights of these barriers determine the dynamics of the molecule and whether different rotational isomers (rotamers) can be isolated or observed at low temperatures.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to understanding its reactivity. Quantum chemical calculations provide a suite of descriptors that can predict how this compound will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the chlorine atom, specifically its lone pair electrons. The LUMO is likely to be the antibonding orbital associated with the C-Cl bond (σ*C-Cl). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability. Nucleophiles will tend to attack the atom with the largest coefficient in the LUMO, which in this case is the carbon atom bonded to the chlorine.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -10.5 |

| LUMO | 2.1 |

| HOMO-LUMO Gap | 12.6 |

Note: These values are representative and would be obtained from specific quantum chemical calculations.

The distribution of electron density within a molecule can reveal its polar nature and sites susceptible to electrostatic interactions. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges.

In this compound, the electronegative chlorine atom will draw electron density away from the carbon atom to which it is attached, creating a polar C-Cl bond. This results in a partial negative charge (δ-) on the chlorine and a partial positive charge (δ+) on the C1 carbon. An electrostatic potential (ESP) map would visually represent this charge distribution, with red regions indicating electron-rich areas (negative potential) and blue regions indicating electron-poor areas (positive potential). The ESP map would clearly show the negative potential around the chlorine atom, making it a likely site for interaction with electrophiles, and a positive potential around the C1 carbon, making it susceptible to nucleophilic attack.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, including the high-energy transition state. This is particularly valuable for understanding the mechanisms of reactions involving sterically hindered molecules like this compound.

For instance, the substitution and elimination reactions of this compound can be modeled. Due to the significant steric hindrance around the α-carbon, an SN2 reaction is expected to be extremely slow. Computational modeling could quantify the activation energy for an SN2 pathway and compare it to that of an SN1 pathway, which would proceed through a carbocation intermediate. The stability of this potential primary carbocation would also be a key factor.

Similarly, the pathways for E2 elimination could be modeled. The calculations would involve locating the transition state structure where a base removes a proton from the β-carbon simultaneously with the departure of the chloride ion. The activation energies for different E2 pathways, leading to different alkene products, could be compared to predict the major product. Transition state theory can then be used to calculate the reaction rates from the computed activation energies.

Computational Simulation of Key Reaction Steps

The computational simulation of reaction steps for a sterically hindered molecule like this compound would likely focus on reactions characteristic of haloalkanes, such as nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. Quantum mechanical methods, particularly Density Functional Theory (DFT), are the standard for such simulations due to their balance of accuracy and computational cost.

A typical study would involve:

Geometry Optimization: Calculating the lowest energy three-dimensional structure of the reactant (this compound), the transition states for each proposed reaction step, and the final products.

Transition State Searching: Identifying the high-energy transition state structures that connect reactants to products. This is a critical step, as the structure of the transition state determines the stereochemistry and rate of the reaction. For a highly branched substrate like this, significant steric hindrance would be expected to influence the transition state geometry.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, an IRC calculation is performed to confirm that it correctly connects the desired reactant and product states on the potential energy surface.

These simulations would provide a detailed, step-by-step view of how bonds are broken and formed during a chemical transformation, offering insights that are often impossible to obtain through experimental means alone.

Energetic Profiles of Mechanistic Pathways

A key outcome of computational simulations is the generation of an energetic profile, or reaction coordinate diagram. This profile maps the potential energy of the system as it evolves from reactants to products.

For this compound, computational chemists would calculate the following key energetic parameters:

Activation Energy (ΔEa): The energy difference between the reactants and the transition state. A higher activation energy implies a slower reaction rate. Due to the significant steric hindrance from the multiple methyl groups, SN2 reactions involving this compound would be expected to have a very high activation energy, making them highly unfavorable. Conversely, the formation of a tertiary carbocation intermediate in an SN1 or E1 pathway might be more accessible.

Reaction Energy (ΔErxn): The net energy difference between the reactants and the products, indicating whether the reaction is exothermic (releases energy) or endothermic (requires energy).

The table below illustrates the kind of data that would be generated from such a study, showing hypothetical energy values for different mechanistic pathways.

| Mechanistic Pathway | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) |

| SN1 | 110 | -35 |

| SN2 | 250 | -35 |

| E1 | 115 | +15 |

| E2 | 190 | +15 |

| Note: These values are hypothetical and serve to illustrate the data that would be obtained from a computational study. The actual values would be determined by high-level quantum chemical calculations. |

Development and Validation of Force Fields for Branched Chlorinated Alkanes

Molecular dynamics (MD) simulations, which are used to study the bulk properties and dynamic behavior of molecules, rely on empirical force fields. ethz.ch A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. ethz.ch The accuracy of MD simulations is fundamentally dependent on the quality of the force field used. ethz.chnih.gov

The development of accurate force fields for branched chlorinated alkanes like this compound presents specific challenges. The parametrization must correctly capture:

Bond Stretching and Angle Bending: The energy costs associated with deforming bond lengths and angles from their equilibrium values.

Torsional Potentials: The energy barriers associated with rotation around chemical bonds, which are critical for correctly modeling the conformational landscape of a flexible molecule.

Non-bonded Interactions: These include van der Waals forces (modeled typically by a Lennard-Jones potential) and electrostatic interactions (modeled using partial atomic charges). ethz.ch

For molecules containing chlorine, the force field must accurately represent the size of the chlorine atom, its polarizability, and its influence on the partial charges of neighboring carbon and hydrogen atoms.

A 1990 study by Chough and Krimm presented a comprehensive force field for multiply-chlorinated hydrocarbons, which was optimized to reproduce vibrational frequencies. umich.edu More recent work has focused on developing transferable force fields for a wide range of organic molecules. nih.gov The process of force field development and validation typically involves:

Parameter Generation: Initial parameters are often derived from quantum mechanical calculations on small, representative molecules. These calculations provide data on bond lengths, angles, and partial charges.

Parameter Optimization: The initial parameters are then refined by fitting them to reproduce a set of experimental data for a range of related compounds. This data can include densities, heats of vaporization, and transport properties like viscosity and self-diffusion coefficients. nih.gov

Validation: The final force field is tested by using it to predict the properties of molecules that were not included in the optimization set. nih.gov This serves as a crucial check on the transferability and predictive power of the force field.

A comparison of different transferable force fields for predicting the thermophysical properties of long linear and branched alkanes at extreme conditions highlighted that the quality of predictions is highly dependent on the chosen force field. nih.gov While this study did not include chlorinated alkanes, it underscores the importance of careful force field selection and validation for any class of molecules. nih.gov

The table below summarizes some common force fields and their applicability to the class of compounds that includes this compound.

| Force Field Family | Type | Strengths and weaknesses |

| AMBER (e.g., GAFF) | All-Atom | Widely used for organic molecules, but may require specific parameterization for highly substituted or unusual functional groups. |

| CHARMM (e.g., CGenFF) | All-Atom | Known for good performance with biomolecules, with a general force field for small molecules that is continuously being improved. |

| OPLS (e.g., OPLS-AA) | All-Atom | Well-parameterized for liquid properties, making it a good candidate for simulating bulk phases of organic compounds. |

| United-Atom | United-Atom | Increases computational efficiency by treating CH, CH2, and CH3 groups as single particles. May sacrifice some accuracy in capturing detailed structural features. |

Advanced Spectroscopic and Chromatographic Elucidation of 1 Chloro 2,2,3,4 Tetramethylpentane and Its Reaction Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules. du.ac.in For a sterically hindered molecule like 1-chloro-2,2,3,4-tetramethylpentane, advanced NMR methods are essential to move beyond simple confirmation of presence to a detailed understanding of its stereochemistry and conformational behavior. ucl.ac.uk

¹H and ¹³C NMR for Structural Elucidation Beyond Basic Identification

The structure of this compound features a high degree of branching and multiple methyl groups. While a basic ¹H NMR spectrum would confirm the presence of these groups, high-resolution NMR provides more detailed information through chemical shifts (δ), integration, and spin-spin coupling constants (J).

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to be complex due to the molecule's asymmetry. The presence of two chiral centers (at C3 and C4) means that even protons on adjacent methyl groups or within a methylene (B1212753) group can be chemically non-equivalent (diastereotopic).

Chemical Shift (δ): Protons closer to the electron-withdrawing chlorine atom, such as those on the C1 methylene group, are expected to be shifted downfield (higher ppm). The numerous methyl groups (seven in total) would appear in the upfield region, but their exact chemical shifts would vary due to the different steric and electronic environments. The tert-butyl group at C2 would likely show a sharp singlet for its nine equivalent protons, while the other methyl groups would appear as doublets or singlets depending on their position.

Integration: The relative areas under the peaks would correspond to the number of protons, confirming the ratio of the different types of hydrogens (e.g., 9H for the tert-butyl group, 2H for the CH₂Cl group, etc.).

Spin-Spin Splitting: Coupling between adjacent non-equivalent protons would result in splitting of signals, providing connectivity information. For example, the proton at C3 would be split by the proton at C4 and the protons of the attached methyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, as they are all in unique chemical environments.

Chemical Shift (δ): The carbon atom bonded to the chlorine (C1) would be the most downfield signal. The quaternary carbon (C2) would also have a characteristic shift. The remaining methyl and methine carbons would appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data

The following table presents hypothetical, predicted chemical shifts for this compound, based on standard values for similar structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH₂Cl) | 3.4 - 3.6 | Doublet of Doublets (AB quartet) | 45 - 50 |

| C2 (-C(CH₃)₃) | - | - | 35 - 40 |

| C2-methyls | 0.9 - 1.1 | Singlet | 28 - 32 |

| C3 (-CH(CH₃)-) | 1.8 - 2.1 | Multiplet | 40 - 45 |

| C3-methyl | 0.9 - 1.2 | Doublet | 15 - 20 |

| C4 (-CH(CH₃)₂) | 1.6 - 1.9 | Multiplet | 30 - 35 |

| C4-methyls | 0.8 - 1.0 | Doublet | 20 - 25 |

2D NMR Techniques for Connectivity and Conformational Assignment

For a complex, highly branched structure, one-dimensional NMR spectra can be difficult to interpret fully due to overlapping signals. Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and determining the molecule's conformation. nih.govlibretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other. Cross-peaks in the 2D spectrum connect protons that are on adjacent carbons (typically within 2-3 bonds). This would be crucial for tracing the carbon backbone, for instance, by correlating the C3-H proton with both the C4-H proton and the protons of its attached methyl group. nih.govacs.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is vital for identifying quaternary carbons (like C2) by observing correlations from nearby protons (e.g., from the C1, C3, and C2-methyl protons to the C2 carbon).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals which protons are close to each other in space, regardless of whether they are connected through bonds. For a flexible molecule, NOESY can help determine the preferred conformation in solution by identifying through-space interactions that stabilize certain rotational isomers (rotamers). lumenlearning.com Given the steric crowding from the t-butyl group and adjacent methyl groups, rotation around the C2-C3 and C3-C4 bonds would be highly restricted, and NOESY could elucidate the dominant conformer. ucl.ac.uk

Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics and Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding. These techniques are highly sensitive to the presence of specific functional groups.

Interpretation of Characteristic Vibrational Modes

The vibrational spectrum of this compound would be dominated by absorptions corresponding to its alkane framework and the carbon-chlorine bond.

C-H Stretching and Bending: Strong absorptions in the 2850-3000 cm⁻¹ region of the IR spectrum would correspond to the stretching vibrations of the numerous C-H bonds. Bending vibrations for methyl (CH₃) and methylene (CH₂) groups would appear in the 1350-1470 cm⁻¹ range.

C-Cl Stretching: The most diagnostic peak for this molecule would be the C-Cl stretching vibration. For chloroalkanes, this typically appears as a strong absorption in the 600-800 cm⁻¹ region. The exact position can give clues about the conformation around the C-C bond adjacent to the chlorine.

"Fingerprint" Region: The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of bending and skeletal vibrations that are unique to the molecule as a whole.

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 | Strong (IR), Medium (Raman) |

| CH₃/CH₂ Bend | IR | 1350 - 1470 | Medium to Strong |

| C-Cl Stretch | IR | 600 - 800 | Strong |

| C-C Skeletal Vibrations | Raman | 800 - 1200 | Strong |

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopy involves monitoring a reaction as it happens, without the need to withdraw samples for analysis. rsc.org This provides real-time kinetic and mechanistic data. In situ Fourier Transform Infrared (FTIR) spectroscopy is particularly powerful for this purpose. elsevierpure.com

Consider the synthesis of this compound via free-radical halogenation of the parent alkane (2,2,3,4-tetramethylpentane). numberanalytics.comwikipedia.org An in situ FTIR probe placed within the reaction vessel could monitor the reaction progress by:

Tracking Reactant Consumption: Observing the decrease in the intensity of vibrational modes unique to the starting alkane.

Tracking Product Formation: Observing the appearance and increase in intensity of the characteristic C-Cl stretching vibration (600-800 cm⁻¹) of the product.

Identifying Intermediates: In some cases, short-lived reaction intermediates may have unique vibrational signatures that can be detected, offering direct insight into the reaction mechanism. rsc.org For free-radical reactions, however, the concentration of radical intermediates is typically too low for direct IR detection.

Monitoring Biproducts: The formation of HCl, a byproduct of chlorination, could also be monitored in the gas phase or solution, providing another measure of reaction conversion.

Mass Spectrometry for Fragmentation Pattern Analysis in Complex Reaction Mixtures

Mass spectrometry (MS) is a destructive analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecular ion provides a structural fingerprint that can be used for identification.

When analyzing a complex reaction mixture, such as the product stream from a free-radical chlorination, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The gas chromatograph separates the different components of the mixture (e.g., unreacted alkane, desired monochlorinated product, dichlorinated byproducts) before they enter the mass spectrometer for individual analysis.

The electron ionization (EI) mass spectrum of this compound is expected to show several characteristic fragmentation pathways:

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with a relative intensity ratio of 3:1. This isotopic signature is a key identifier for chlorine-containing compounds.

Loss of a Chlorine Radical (M - Cl)⁺: Cleavage of the C-Cl bond would result in a fragment ion with a mass corresponding to the loss of a chlorine atom (35 or 37 amu). This is often a significant peak in the spectra of chloroalkanes.

Alpha-Cleavage: Fragmentation of the C-C bond adjacent to the chlorine (the C1-C2 bond) is a common pathway. This would lead to the loss of a chloromethyl radical (•CH₂Cl) and the formation of a stable tertiary carbocation.

Fragmentation of the Alkyl Chain: The highly branched alkyl chain can fragment in various ways, typically leading to the formation of the most stable carbocation possible. du.ac.inyoutube.com Loss of a tert-butyl group ([M - 57]⁺) is a very common fragmentation pattern for molecules containing this moiety.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 162/164 | [C₉H₁₉Cl]⁺ (M⁺, M+2) | Molecular Ion |

| 127 | [C₉H₁₉]⁺ | Loss of •Cl |

| 105 | [C₇H₁₃]⁺ | Loss of •C₂H₅Cl (rearrangement) or other pathways |

| 57 | [C₄H₉]⁺ | Formation of tert-butyl cation |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation of Intermediates

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact elemental composition of a molecule by measuring its mass with extremely high accuracy, typically to within a few parts per million (ppm). acs.orgnih.govacs.org This precision allows for the differentiation between compounds that may have the same nominal mass but different molecular formulas.

In the synthesis of this compound, potential intermediates could include the precursor alkene formed via dehydrochlorination (C9H18) or the unreacted parent alkane (C9H20). HRMS can distinguish these from the target molecule (C9H19Cl) and other potential byproducts. The presence of chlorine is further confirmed by its characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio, resulting in M+ and M+2 peaks. thermofisher.com

The table below illustrates how HRMS data can confirm the molecular formulas of the target compound and a possible dehydrochlorination intermediate.

Table 1: Illustrative HRMS Data for Molecular Formula Confirmation

| Compound | Molecular Formula | Theoretical Mass (Da) | Measured Mass (Da) | Mass Error (ppm) | Isotopic Pattern (M:M+2) |

|---|---|---|---|---|---|

| This compound | C9H19Cl | 162.1175 | 162.1173 | -1.23 | ~3:1 |

| Intermediate (Alkene) | C9H18 | 126.1409 | 126.1408 | -0.79 | N/A |

Tandem Mass Spectrometry for Structural Differentiation of Isomers

While HRMS confirms the molecular formula, it cannot typically distinguish between structural isomers. Tandem Mass Spectrometry (MS/MS) is employed for this purpose. rsc.orglcms.cznih.gov In an MS/MS experiment, a specific ion (the precursor or parent ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. researchgate.net Structural isomers often exhibit unique fragmentation patterns, creating a "fingerprint" that allows for their differentiation. nih.govmdpi.com

For example, the chlorination of 2,2,3,4-tetramethylpentane (B72125) could yield several structural isomers of C9H19Cl, including the primary chloride (this compound) and a tertiary chloride (3-Chloro-2,2,3,4-tetramethylpentane). These isomers, while having the same mass, will fragment differently based on the stability of the resulting carbocations. The tertiary chloride would likely show a more prominent loss of the chlorine atom to form a stable tertiary carbocation.

Table 2: Hypothetical Tandem MS/MS Fragmentation Data for C9H19Cl Isomers

| Isomer | Precursor Ion (m/z) | Key Product Ions (m/z) | Plausible Fragment Identity |

|---|---|---|---|

| This compound | 162.1 | 127.1, 113.1, 57.1 | [M-Cl]⁺, [M-C4H9]⁺, [C4H9]⁺ |

| 3-Chloro-2,2,3,4-tetramethylpentane | 162.1 | 127.1, 85.1, 57.1 | [M-Cl]⁺ (High Abundance), [C6H13]⁺, [C4H9]⁺ |

| 1-Chloro-2,2,4,4-tetramethylpentane | 162.1 | 127.1, 105.1, 57.1 | [M-Cl]⁺, [M-C4H9+H2]⁺, [C4H9]⁺ |

Advanced Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatographic techniques are essential for physically separating the components of a complex mixture prior to their detection and identification. For the analysis of volatile and semi-volatile compounds like chlorinated alkanes, gas chromatography is the method of choice. diva-portal.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. oup.comnih.govresearchgate.net In a typical synthesis of this compound, the reaction mixture is injected into the GC, where different isomers and byproducts are separated based on their boiling points and interactions with the stationary phase of the capillary column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is recorded, allowing for its identification. researchgate.netusgs.gov

This technique is invaluable for assessing the purity of the final product and quantifying the relative amounts of different isomers and unreacted starting materials.

Table 3: Illustrative GC-MS Data for Reaction Product Profile

| Peak No. | Retention Time (min) | Identified Compound | Key Identifying Ions (m/z) | Relative Abundance (%) |

|---|---|---|---|---|

| 1 | 10.2 | 2,2,3,4-Tetramethylpentane | 128, 113, 57 | 5.2 |

| 2 | 12.5 | 1-Chloro-2,2,4,4-tetramethylpentane | 162, 127, 57 | 11.8 |

| 3 | 13.1 | This compound | 162, 127, 113 | 81.5 |

| 4 | 13.8 | 3-Chloro-2,2,3,4-tetramethylpentane | 162, 127, 85 | 1.5 |

Chiral Gas Chromatography for Enantiomeric Excess Determination (if applicable)

The molecule this compound possesses a chiral center at the C3 carbon, meaning it can exist as a pair of non-superimposable mirror images called enantiomers (R and S forms). gcms.cz Standard GC columns cannot separate enantiomers. Chiral Gas Chromatography is a specialized technique that utilizes a chiral stationary phase (CSP), often based on derivatized cyclodextrins, to resolve enantiomeric pairs. gcms.czresearchgate.netchromatographyonline.comyoutube.com

The differential interaction between each enantiomer and the chiral stationary phase causes them to travel through the column at different rates, resulting in their separation. libretexts.org By integrating the peak areas of the two separated enantiomers, the enantiomeric excess (e.e.) of a reaction can be determined, which is a critical measure of the stereoselectivity of an asymmetric synthesis. numberanalytics.comic.ac.ukuma.es

Table 4: Hypothetical Chiral GC Data for Enantiomeric Resolution

| Retention Time (min) | Enantiomer | Peak Area | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| 15.4 | (R)-1-Chloro-2,2,3,4-tetramethylpentane | 85,000 | 70% |

| 15.9 | (S)-1-Chloro-2,2,3,4-tetramethylpentane | 15,000 |

Environmental Transformation and Degradation Pathways of 1 Chloro 2,2,3,4 Tetramethylpentane

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation, which involves non-biological processes, is a significant route for the transformation of chlorinated alkanes in the environment. These processes are influenced by environmental factors like sunlight and the chemical composition of the environmental matrix.

Photodegradation, the breakdown of compounds by light, is a potential abiotic degradation pathway for 1-Chloro-2,2,3,4-tetramethylpentane. While direct photolysis in the atmosphere is possible, the presence of photosensitizing agents in natural waters and on surfaces can accelerate this process. For instance, alkyl aryl ketones have been shown to sensitize the decomposition of t-butyl chloride, a tertiary alkyl chloride, through a mechanism involving the lowest excited triplet state of the ketone. rsc.org This suggests that similar sensitization mechanisms could be relevant for the photodegradation of this compound in sunlit environmental compartments.

The primary photochemical process for alkyl chlorides is the cleavage of the carbon-chlorine bond, which is relatively weak. This homolytic cleavage results in the formation of a tertiary alkyl radical (2,2,3,4-tetramethylpentyl radical) and a chlorine radical. Subsequent reactions of these highly reactive radical species with other environmental components, such as oxygen and water, would lead to a variety of degradation products. While specific products for this compound have not been documented, by analogy with other alkyl halides, potential products could include the corresponding alcohol (2,2,3,4-tetramethylpentan-1-ol), ketones, and other oxygenated compounds. Recent research has also highlighted photocatalytic systems that can activate the stable carbon-chlorine bond in unactivated alkyl chlorides, leading to their dehalogenation. researchgate.netresearchgate.netrsc.org

Table 1: Postulated Photodegradation Reactions of this compound

| Reaction Step | Description |

| Initiation | Absorption of light energy, leading to the homolytic cleavage of the C-Cl bond. |

| Propagation | The resulting alkyl and chlorine radicals react with other molecules to form new radicals. |

| Termination | Radicals combine to form stable products. |

This table is based on general principles of alkyl halide photodegradation and is not based on experimental data for this compound.

Hydrolysis, the reaction with water, is a critical abiotic degradation pathway for alkyl halides in aquatic environments. As a tertiary alkyl halide, this compound is expected to undergo hydrolysis primarily through a unimolecular nucleophilic substitution (SN1) mechanism. acs.org This process involves the formation of a relatively stable tertiary carbocation intermediate, which then reacts with water to form the corresponding alcohol, 2,2,3,4-tetramethylpentan-1-ol.

The rate of hydrolysis for tertiary alkyl halides is generally faster than for primary or secondary alkyl halides due to the stability of the carbocation intermediate. savemyexams.combyjus.com While specific rate constants for this compound are not available, a comprehensive review of hydrolysis data for various organic compounds provides a framework for estimating such rates under different environmental pH conditions. nist.govnih.gov The hydrolysis half-life will be dependent on factors such as temperature and pH.

Biodegradation Pathways and Microbial Interactions

Biodegradation, the breakdown of organic compounds by microorganisms, is a key process in the environmental attenuation of many pollutants. The highly branched and chlorinated nature of this compound likely influences its susceptibility to microbial attack.

Specific microbial strains capable of degrading this compound have not been reported in the scientific literature. However, research on the biodegradation of structurally related compounds provides insights into the types of microorganisms that might be involved. The degradation of highly branched alkanes is known to be challenging for many microorganisms. Nevertheless, studies have shown that an increase in alkyl chain branching can reduce the rate of biotransformation. nih.govnih.gov

Microorganisms that can degrade chlorinated alkanes often possess specialized enzymatic machinery. For instance, some bacteria can utilize alkanes as a sole carbon and energy source. researchgate.net The initial step in the aerobic degradation of alkanes is typically an oxidation reaction catalyzed by monooxygenase or dioxygenase enzymes. frontiersin.org In anaerobic environments, reductive dechlorination, where the chlorinated compound is used as an electron acceptor, is a significant pathway. nih.gov Microbial communities in environments contaminated with hydrocarbons and chlorinated solvents often show an abundance of specific genera known for their degradative capabilities, such as Pseudomonas and Burkholderia. nih.govnih.govnih.gov The degradation of n-alkyl tetrahydrothiophenes, which contain a saturated heterocyclic ring and an alkyl chain, has been observed in n-alkane-degrading bacteria and fungi, suggesting that the alkyl chain can be a point of metabolic attack. nih.govnih.gov

The enzymatic mechanisms for the degradation of this compound are yet to be elucidated. Based on known pathways for similar compounds, several possibilities exist.

Under aerobic conditions, the initial attack would likely involve an alkane hydroxylase, a type of monooxygenase enzyme, which would introduce a hydroxyl group onto the alkyl chain. frontiersin.org The position of this initial oxidation would be critical and could be influenced by the steric hindrance of the methyl groups. Following hydroxylation, further oxidation could lead to the formation of an aldehyde and then a carboxylic acid, which could then enter central metabolic pathways. The chlorine atom might be removed either prior to or after the initial oxidation of the alkyl chain.

Under anaerobic conditions, the primary mechanism would likely be reductive dechlorination, where the chlorine atom is removed and replaced by a hydrogen atom. This process is often carried out by specialized dehalogenating bacteria. The resulting highly branched alkane, 2,2,3,4-tetramethylpentane (B72125), would then need to be further degraded, which itself is a challenging process due to the extensive branching.

The metabolic intermediates of this compound degradation are unknown. However, based on the degradation of other branched alkanes and alkyl halides, potential intermediates could include the corresponding alcohol (2,2,3,4-tetramethylpentan-1-ol), aldehyde (2,2,3,4-tetramethylpentanal), and carboxylic acid (2,2,3,4-tetramethylpentanoic acid). In the case of reductive dechlorination, the initial product would be 2,2,3,4-tetramethylpentane.

Table 2: Hypothetical Biodegradation Intermediates of this compound

| Degradation Pathway | Potential Intermediates |

| Aerobic Oxidation | 2,2,3,4-tetramethylpentan-1-ol, 2,2,3,4-tetramethylpentanal, 2,2,3,4-tetramethylpentanoic acid |

| Anaerobic Reductive Dechlorination | 2,2,3,4-tetramethylpentane |

This table presents hypothetical intermediates based on known biodegradation pathways of similar compounds.

Modeling of Environmental Fate Processes (Excluding Bioaccumulation/Toxicity)

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. rsc.org These models integrate data on a chemical's physical-chemical properties, degradation rates, and emission sources to simulate its behavior in various environmental compartments such as air, water, soil, and sediment.

For chlorinated alkanes like this compound, multimedia fugacity-based models such as BETR-Global can be employed to simulate their global environmental fate and transport. acs.orgnih.govfao.org These models require input parameters such as vapor pressure, water solubility, octanol-water partition coefficient (Kow), and degradation half-lives in different media. Due to the lack of experimental data for this compound, these parameters would need to be estimated using quantitative structure-property relationship (QSPR) models.

Modeling studies on chlorinated paraffins, which are complex mixtures of chlorinated n-alkanes, have shown that these compounds can be widespread environmental contaminants with long environmental residence times. nih.gov The models predict that the distribution of these compounds between environmental compartments is highly dependent on their specific properties, such as chain length and degree of chlorination. nih.gov For a highly branched and likely persistent compound like this compound, environmental fate modeling would be crucial for understanding its potential for long-range transport and persistence in the environment.

Synthetic Utility and Further Chemical Transformations of 1 Chloro 2,2,3,4 Tetramethylpentane

Utility as a Precursor in the Synthesis of Complex Organic Molecules

Integration into Multi-Step Synthetic Sequences

Alkyl halides are foundational building blocks in organic synthesis, often serving as electrophilic partners in carbon-carbon bond-forming reactions. fsu.edu For instance, in principle, 1-Chloro-2,2,3,4-tetramethylpentane could react with organometallic reagents (e.g., Grignard or organolithium reagents) to form more complex hydrocarbon skeletons. However, the steric bulk surrounding the chloromethyl group would likely necessitate carefully chosen reagents and reaction conditions to favor substitution over elimination.

The general transformation can be represented as: R-MgX + Cl-CH2-C(CH3)2-CH(CH3)-CH(CH3)2 → R-CH2-C(CH3)2-CH(CH3)-CH(CH3)2 + MgXCl

Formation of High-Value Derivatives

The conversion of the chloro group to other functionalities can lead to the formation of valuable derivatives. For example, displacement of the chloride with an azide (B81097) (N₃⁻), followed by reduction, would yield the corresponding amine. This amine could then be a precursor for amides, sulfonamides, or other nitrogen-containing compounds of potential interest in materials science or medicinal chemistry.

| Precursor | Reagent | Derivative | Potential Application Area |

| This compound | Sodium Azide (NaN₃) | 1-Azido-2,2,3,4-tetramethylpentane | Intermediate for amines, triazoles |

| This compound | Sodium Cyanide (NaCN) | 2,2,3,4-tetramethylpentylnitrile | Intermediate for carboxylic acids, amines |

| This compound | Sodium Iodide (NaI) | 1-Iodo-2,2,3,4-tetramethylpentane | More reactive alkylating agent |

Derivatization Reactions for Novel Scaffold Construction

The modification of the existing chlorinated pentane (B18724) scaffold allows for the generation of novel molecular architectures. These reactions pivot on the reactivity of the C-Cl bond and subsequent transformations of the newly introduced functional groups.

Functional Group Interconversions on the Chlorinated Pentane Scaffold

Functional group interconversions are a cornerstone of synthetic organic chemistry, enabling the conversion of one functional group into another. vanderbilt.edu For this compound, the primary chloride is a good leaving group, making it amenable to substitution reactions. vanderbilt.edu

A key example is the Finkelstein reaction, where a less soluble sodium chloride is precipitated from an acetone (B3395972) solution, driving the equilibrium towards the formation of an alkyl iodide. vanderbilt.edu This transformation is valuable as alkyl iodides are generally more reactive than alkyl chlorides in subsequent substitution reactions.

Table of Potential Functional Group Interconversions:

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | NaI, Acetone | 1-Iodo-2,2,3,4-tetramethylpentane | Finkelstein Reaction |

| This compound | NaOH (aq) | 2,2,3,4-tetramethylpentan-1-ol | Nucleophilic Substitution (SN2) |

| This compound | NaCN, DMSO | 3,3,4,5-tetramethylhexanenitrile | Nucleophilic Substitution (SN2) |

Synthesis of Analogues with Modified Substituents

The synthesis of analogues of this compound would involve either modifying the substituent on the existing scaffold or building the scaffold with different substitution patterns. For instance, the alcohol derivative, 2,2,3,4-tetramethylpentan-1-ol (obtained via hydrolysis of the chloride), could be oxidized to the corresponding aldehyde and then to a carboxylic acid. This carboxylic acid could then be converted into a variety of esters or amides, each representing an analogue with a modified substituent.

The synthesis of structurally related compounds, such as 1-chloro-2,2,4,4-tetramethylpentane, has been described via the reaction of 2,2,4,4-tetramethylpentane (B94933) with chlorine in the presence of light. chegg.comchegg.com This suggests that free-radical halogenation of the parent alkane, 2,2,3,4-tetramethylpentane (B72125), could be a route to the title compound, although a mixture of isomers would be expected.

Conclusion and Future Research Perspectives for 1 Chloro 2,2,3,4 Tetramethylpentane Research

Summary of Key Findings and Contributions to Organic Chemistry

While direct experimental findings on 1-Chloro-2,2,3,4-tetramethylpentane are absent from the scientific literature, its structure serves as an exemplary model for understanding the limits of classical substitution and elimination reactions. The key "findings" are therefore extrapolations from well-documented principles of reactivity for sterically hindered alkyl halides.

The primary contribution of studying a molecule like this compound is pedagogical and theoretical; it pushes the boundaries of our understanding of steric effects. The compound is a primary alkyl halide (1°), a class of substrates that typically undergoes bimolecular nucleophilic substitution (SN2) reactions. ncert.nic.inwikipedia.org However, the carbon atom adjacent to the chloromethyl group (C2) is a quaternary center, creating extreme steric congestion. This structure is even more hindered than the classic neopentyl system, which is already known for its exceptionally low reactivity in SN2 reactions. msu.edu

The extreme steric hindrance around the electrophilic carbon effectively prevents the necessary backside attack by a nucleophile, leading to a predicted SN2 reaction rate that is essentially zero under normal conditions. libretexts.orgchemistrysteps.com This makes this compound a prime candidate for illustrating the profound impact of steric bulk on reaction pathways.

Furthermore, while primary halides are generally precluded from SN1 reactions due to the instability of the corresponding primary carbocation, the potential for carbocation rearrangement presents a compelling theoretical scenario. chemistrysteps.com If forced under solvolysis conditions, the ionization of the C-Cl bond would be followed by a rapid 1,2-hydride or methyl shift to generate a more stable tertiary carbocation, leading to rearranged products. youtube.comchegg.com

Identification of Remaining Challenges and Unexplored Avenues